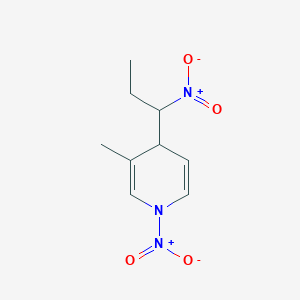
Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitropropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitropropyl)- is a complex organic compound belonging to the class of pyridine derivatives Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitropropyl)- can be achieved through various synthetic routes. One common method involves the Hantzsch pyridine synthesis, which typically uses a mixture of a β-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor . The reaction proceeds through the formation of a double hydrogenated pyridine, which is then oxidized to the desired pyridine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitropropyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitropropyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitropropyl)- involves its interaction with specific molecular targets. For instance, compounds with similar structures, such as dihydropyridines, act as calcium channel antagonists by binding to voltage-gated calcium channels and restricting the influx of calcium ions . This mechanism can lead to various physiological effects, including vasodilation and cardiac depression.
Comparison with Similar Compounds
Pyridine: The parent compound with a simpler structure.
Dihydropyridines: A class of compounds with similar structural features and biological activities.
Imidazoles: Another class of heterocyclic compounds with diverse chemical and biological properties.
Properties
CAS No. |
62322-16-1 |
|---|---|
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
3-methyl-1-nitro-4-(1-nitropropyl)-4H-pyridine |
InChI |
InChI=1S/C9H13N3O4/c1-3-9(11(13)14)8-4-5-10(12(15)16)6-7(8)2/h4-6,8-9H,3H2,1-2H3 |
InChI Key |
DEUCYHDDFHLEFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1C=CN(C=C1C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















